

Technical Support Center: Impact of Food on Relugolix Absorption

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Compound of Interest		
Compound Name:	Relugolix	
Cat. No.:	B1679264	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of food on the absorption of **Relugolix** in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the overall effect of food on the absorption of Relugolix?

A1: The administration of **Relugolix** with a high-fat, high-calorie meal results in no clinically meaningful differences in its pharmacokinetics.[1][2][3][4] While some data suggests a potential decrease in bioavailability, regulatory agencies have concluded that these changes are not clinically significant.[3]

Q2: Has a formal food effect study been conducted for **Relugolix**?

A2: Yes, a dedicated food effect study was conducted to assess the impact of a high-calorie, high-fat meal on the pharmacokinetics of **Relugolix**.

Q3: What was the composition of the meal used in the food effect study?

A3: The study utilized a high-calorie, high-fat meal consisting of approximately 800 to 1000 calories. The caloric distribution was about 500 calories from fat, 220 from carbohydrates, and 124 from protein.



Q4: What were the quantitative effects of this meal on **Relugolix**'s pharmacokinetic (PK) parameters?

A4: Following the administration of a single 120 mg dose of **Relugolix** with a high-calorie, high-fat meal, the area under the concentration-time curve (AUC₀-∞) decreased by 19% and the maximum plasma concentration (Cmax) decreased by 21%.

Troubleshooting Guide

Issue 1: Conflicting reports on the magnitude of the food effect on **Relugolix** bioavailability.

- Problem: Some sources suggest a significant decrease (around 50%) in Relugolix bioavailability with food, while regulatory documents state no clinically meaningful effect.
- Troubleshooting Steps:
 - Prioritize Regulatory Data: Rely on the official prescribing information from regulatory bodies like the FDA and EMA for the most accurate and clinically relevant information.
 These documents are based on a complete review of the available data.
 - Consider "Clinically Meaningful": The term "clinically meaningful" is a regulatory interpretation. A statistically significant change in pharmacokinetic parameters may not be deemed clinically relevant if it does not impact the drug's efficacy or safety profile. The observed decreases of 19% in AUC and 21% in Cmax for Relugolix were not considered to be clinically significant.
 - Review Study Design: If accessing primary study data, critically evaluate the study design, including the type of meal administered and the statistical analysis plan.

Issue 2: High variability in pharmacokinetic data in a food effect study of Relugolix.

- Problem: Researchers may observe significant inter-subject variability in AUC and Cmax values, making it difficult to draw clear conclusions.
- Troubleshooting Steps:
 - Standardize Meal Composition and Timing: Ensure strict adherence to the standardized high-fat, high-calorie meal for all subjects. The timing of the meal in relation to drug



administration must be consistent.

- Control Subject-Specific Factors: Factors such as genetics, gastrointestinal motility, and concomitant medications can influence drug absorption. Screen subjects carefully and document any potential confounding factors. **Relugolix** is a substrate for P-glycoprotein (P-gp), and its absorption can be affected by P-gp inhibitors or inducers.
- Optimize Blood Sampling Schedule: An adequate blood sampling schedule is crucial to accurately capture the absorption profile, especially the Cmax and the initial absorption phase.
- Validate Bioanalytical Methods: Ensure the analytical method for quantifying Relugolix in plasma is validated for sensitivity, specificity, accuracy, and precision.

Data Presentation

Table 1: Summary of Food Effect on Relugolix Pharmacokinetic Parameters

Pharmacokinet ic Parameter	Fed State (High-Fat Meal)	Fasted State	% Change	Clinical Significance
AUC₀-∞	Decreased by 19%	Reference	-19%	Not Clinically Meaningful
Cmax	Decreased by 21%	Reference	-21%	Not Clinically Meaningful
Tmax	Median of 2.25 hours (range 0.5 to 5.0 hours) in the fasted state. Data for the fed state is not specified in the provided results.	Not specified in the provided results.	-	-



Note: The percentage change is based on data from the European Medicines Agency, where a single 120 mg dose was administered.

Experimental Protocols

Protocol: Single-Dose, Crossover Food Effect Study for Relugolix

- Study Design: A randomized, open-label, two-period, two-sequence crossover study.
- Subjects: Healthy adult volunteers.
- Treatment Periods:
 - Period 1: Subjects are randomized to receive either Treatment A (Relugolix under fasted conditions) or Treatment B (Relugolix under fed conditions).
 - Washout Period: A sufficient washout period between doses to ensure complete elimination of the drug.
 - Period 2: Subjects receive the alternate treatment.
- Drug Administration:
 - Fasted State (Treatment A): A single oral dose of **Relugolix** is administered after an overnight fast of at least 10 hours.
 - Fed State (Treatment B): A single oral dose of Relugolix is administered 30 minutes after the start of a standardized high-fat, high-calorie meal.
- Standardized Meal:
 - Caloric Content: 800-1000 kcal.
 - Composition: Approximately 50% of total calories from fat, with the remainder from carbohydrates and protein.
- Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24,

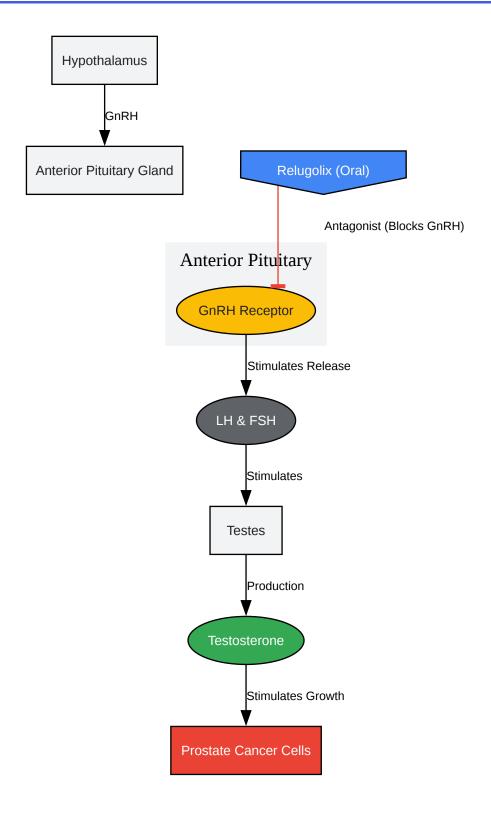


48, and 72 hours post-dose).

- Bioanalysis: Plasma concentrations of Relugolix are determined using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: The primary pharmacokinetic parameters (AUC₀-t, AUC₀-∞, Cmax, and Tmax) are calculated for both treatment conditions. Statistical analysis is performed to compare the parameters between the fed and fasted states.

Mandatory Visualizations

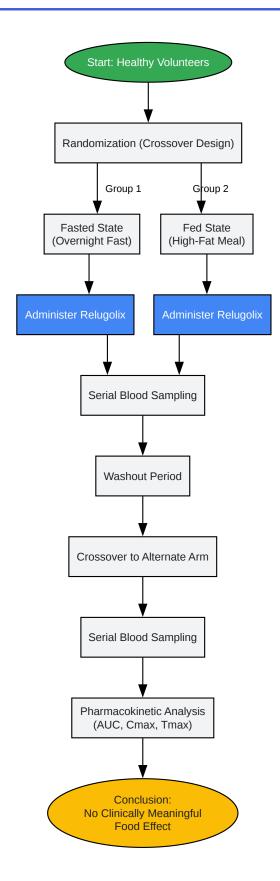




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Caption: Mechanism of Action of Relugolix.





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